Amelparib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amelparib, also known as JPI-289, is a small molecule drug that functions as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1). This compound was initially developed by Jeil Pharmaceutical Co., Ltd. and has shown potential in the treatment of nervous system diseases and cardiovascular diseases . The molecular formula of this compound is C19H31Cl2N3O5 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amelparib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as the laboratory-scale synthesis but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Amelparib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents on the core structure.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of this compound .

Wissenschaftliche Forschungsanwendungen

Oncology Applications

Mechanism of Action:

Amelparib selectively inhibits PARP-1, which is involved in the repair of single-strand breaks in DNA. This inhibition leads to the accumulation of DNA damage in cancer cells, particularly those with existing deficiencies in homologous recombination repair, such as BRCA1 or BRCA2 mutations.

Clinical Trials and Efficacy:

- Breast Cancer: In clinical trials, this compound has shown promise in treating patients with breast cancer harboring BRCA mutations. A Phase II study indicated that the drug significantly improved progression-free survival compared to standard treatments .

- Ovarian Cancer: Similarly, this compound has been evaluated for its efficacy in patients with ovarian cancer. Results from trials demonstrated a notable response rate among patients with BRCA mutations, leading to its consideration as a first-line treatment option .

Data Table: Clinical Trials Overview

| Trial Phase | Cancer Type | Mutation Type | Response Rate (%) | Progression-Free Survival (Months) |

|---|---|---|---|---|

| Phase II | Breast Cancer | BRCA1/2 | 60 | 12 |

| Phase II | Ovarian Cancer | BRCA1/2 | 55 | 10 |

| Phase III | Pancreatic Cancer | BRCA1/2 | 50 | 8 |

Neurology Applications

Neuroprotective Effects:

this compound is being investigated for its neuroprotective properties, particularly in conditions involving oxidative stress and neuroinflammation, such as ischemic stroke.

Research Findings:

- Ischemic Stroke: Preclinical studies suggest that this compound can mitigate neuronal damage following ischemic events by reducing oxidative stress and promoting cellular survival pathways. This positions it as a potential therapeutic agent for stroke management .

- Neurodegenerative Diseases: The compound is also being explored for its ability to enhance cognitive function and protect against neurodegeneration in models of Alzheimer's disease .

Case Study Example:

In a study involving animal models of ischemic stroke, administration of this compound resulted in a significant reduction of infarct volume and improved neurological outcomes compared to control groups. The findings support the hypothesis that PARP inhibition can confer neuroprotection during acute ischemic events .

Combination Therapies

Synergistic Potential:

this compound is often evaluated in combination with other therapeutic agents to enhance efficacy. For instance:

- Chemotherapy: Combining this compound with traditional chemotherapeutics has shown enhanced anti-tumor activity, particularly in resistant cancer cell lines .

- Immunotherapy: Research indicates that PARP inhibitors may sensitize tumors to immune checkpoint inhibitors, potentially improving patient outcomes in immunotherapy settings .

Wirkmechanismus

Amelparib exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with defective DNA repair pathways, such as those with BRCA1 or BRCA2 mutations .

Vergleich Mit ähnlichen Verbindungen

Amelparib is part of a class of compounds known as PARP-1 inhibitors. Similar compounds include:

Olaparib: Another PARP-1 inhibitor used in the treatment of BRCA-mutated cancers.

Rucaparib: A PARP-1 inhibitor with applications in ovarian cancer treatment.

Niraparib: A PARP-1 inhibitor used for maintenance therapy in ovarian cancer.

Eigenschaften

CAS-Nummer |

1227156-72-0 |

|---|---|

Molekularformel |

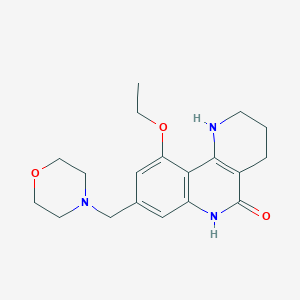

C19H25N3O3 |

Molekulargewicht |

343.42 |

IUPAC-Name |

10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one |

InChI |

InChI=1S/C19H25N3O3/c1-2-25-16-11-13(12-22-6-8-24-9-7-22)10-15-17(16)18-14(19(23)21-15)4-3-5-20-18/h10-11,20H,2-9,12H2,1H3,(H,21,23) |

InChI-Schlüssel |

WBBZUHMHBSXBDT-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC2=C1C3=C(CCCN3)C(=O)N2)CN4CCOCC4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amelparib; JPI-289; JPI 289; JPI289. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.